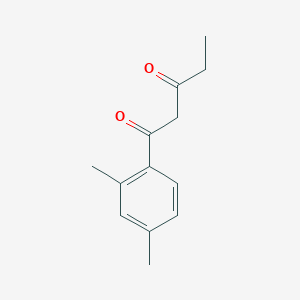
1-(2,4-Dimethylphenyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol It is characterized by the presence of a dimethylphenyl group attached to a pentane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)pentane-1,3-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the diketone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)butane-1,3-dione
- 1-(2,4-Dimethylphenyl)hexane-1,3-dione
- 1-(2,4-Dimethylphenyl)propane-1,3-dione
Uniqueness
1-(2,4-Dimethylphenyl)pentane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and physical properties.
Biological Activity
1-(2,4-Dimethylphenyl)pentane-1,3-dione, also known as a diketone derivative, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The diketone moiety is known for its ability to form chelates with metal ions and interact with nucleophiles, which may contribute to its pharmacological effects.
Antioxidant Activity
Research indicates that diketones like this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that similar diketones effectively inhibited lipid peroxidation, showcasing their potential in preventing oxidative damage associated with various diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of diketones. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
Enzyme Inhibition
Diketones are also recognized for their ability to inhibit specific enzymes. For example, they may act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. By inhibiting HDAC activity, these compounds can alter gene expression patterns and enhance the efficacy of existing chemotherapeutic agents .
Research Findings and Case Studies
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-4-11(14)8-13(15)12-6-5-9(2)7-10(12)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
NUQLBLXUKNFKGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















